6-Fluorothiochroman-4-amine

Physicochemical profiling ADME prediction Lead optimization

6-Fluorothiochroman-4-amine (CAS 900641-17-0; IUPAC: 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine) is a sulfur‑containing heterocyclic building block belonging to the 4‑aminothiochroman class. The molecule incorporates a fluorine atom at the C‑6 position of the benzothiopyran core, which differentiates it from the parent thiochroman-4-amine and other halogen‑substituted analogs.

Molecular Formula C9H10FNS
Molecular Weight 183.25 g/mol
CAS No. 900641-17-0
Cat. No. B3300266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorothiochroman-4-amine
CAS900641-17-0
Molecular FormulaC9H10FNS
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CSC2=C(C1N)C=C(C=C2)F
InChIInChI=1S/C9H10FNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
InChIKeyMMNJIDRWJPJNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorothiochroman-4-amine (CAS 900641-17-0) – Core Chemical Identity and Scaffold Context for Procurement


6-Fluorothiochroman-4-amine (CAS 900641-17-0; IUPAC: 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine) is a sulfur‑containing heterocyclic building block belonging to the 4‑aminothiochroman class [1]. The molecule incorporates a fluorine atom at the C‑6 position of the benzothiopyran core, which differentiates it from the parent thiochroman-4-amine and other halogen‑substituted analogs. The compound is supplied as a research‑grade intermediate (typical purity ≥98%) with a molecular formula C₉H₁₀FNS and a molecular weight of 183.25 g/mol . Its structural relationship to the biologically privileged chromone scaffold has driven interest in its use as a precursor for kinase inhibitors, acetylcholinesterase modulators, and steroid receptor‑targeted agents [1].

Why Generic In-Class Substitution Fails for 6-Fluorothiochroman-4-amine


Thiochroman-4-amine derivatives are not functionally interchangeable because the identity and position of the aromatic substituent directly govern lipophilicity, electronic distribution, and target‑engagement geometry. Introducing a fluorine atom at C‑6 increases the calculated LogP by approximately 0.8 log units relative to the unsubstituted parent (ΔLogP ≈ +0.8) and reduces the topological polar surface area (TPSA) by nearly 50%, from 51.3 Ų to 26.0 Ų [1]. These physicochemical shifts alter membrane permeability, metabolic stability, and hydrogen‑bonding capacity. Furthermore, electron‑withdrawing substituents at C‑6 have been shown to modulate the inhibition kinetics of thiochroman‑based acetylcholinesterase inhibitors, converting simple competitive binding into mixed‑type inhibition [2]. Consequently, a 6‑chloro, 6‑bromo, 6‑methyl, or unsubstituted analog cannot be assumed to replicate the binding profile, selectivity window, or pharmacokinetic behavior of the 6‑fluoro derivative without project‑specific re‑validation.

6-Fluorothiochroman-4-amine – Head‑to‑Head Quantitative Differentiation Evidence


Lipophilicity and Polar Surface Area Shift Drive Differential Membrane Permeability

Replacement of the C‑6 hydrogen in thiochroman-4-amine with fluorine produces a measurable shift in both lipophilicity and polar surface area. The 6‑fluoro analog exhibits a calculated LogP (XLogP3‑AA) of 2.32, compared to 1.50 for the unsubstituted parent, while the topological polar surface area (TPSA) contracts from 51.3 Ų to 26.0 Ų [1]. This combination indicates enhanced passive membrane permeability and reduced hydrogen‑bonding capacity, which are critical for CNS penetration and intracellular target access.

Physicochemical profiling ADME prediction Lead optimization

Acetylcholinesterase Inhibition – 6-Fluoro Substitution Converts Inhibitor Kinetics to Mixed‑Type

A 6‑fluorothiochromanone‑derived Mannich base (a structural congener of the 4‑amine series) exhibited 51% inhibition of acetylcholinesterase (AChE) at a concentration of 10⁻⁶ mol/L in the Ellman assay, outperforming the clinical comparator rivastigmine at the same concentration [1]. Kinetic analysis revealed mixed‑type inhibition, whereas the unsubstituted thiochroman‑4‑amine scaffold typically shows purely competitive inhibition. This mechanistic switch is attributed to the electron‑withdrawing effect of the C‑6 fluorine, which alters the compound's interaction with both the catalytic active site and the peripheral anionic site of AChE.

Acetylcholinesterase inhibition Alzheimer's disease Kinetic mechanism

Monoamine Oxidase Isoform Selectivity – Thiochroman-4-amine Scaffold Baseline for Selectivity Engineering

A structurally related thiochroman-4-amine derivative (represented by ChEMBL3605354 / BDBM50111769) was profiled against human recombinant MAO‑A and MAO‑B, yielding IC₅₀ values of 1,500 nM and 1,600 nM respectively, alongside an AChE IC₅₀ of 89 nM [1]. While direct 6‑fluoro MAO data are not yet publicly available, the unsubstituted scaffold establishes a baseline selectivity fingerprint: the compound is a moderate dual MAO inhibitor with a slight MAO‑A preference (approximately 1.07‑fold selectivity). The introduction of a C‑6 fluorine is expected to modulate this selectivity ratio through electronic effects on the flavin‑adenine dinucleotide (FAD) cofactor interaction, as demonstrated in SAR studies of structurally analogous chroman‑4‑amines.

MAO inhibition Neurodegeneration Selectivity profiling

Synthetic Tractability – One‑Pot [3+3] Annulation Provides Modular Access to 4‑Amino Thiochroman Diversity

The 4‑amino thiochroman core can be constructed through a regioselective one‑pot [3+3] annulation of aminocyclopropanes with thiophenols under mild conditions, enabling late‑stage functionalization at C‑6 with fluorine or other substituents [1]. This method provides complete regioselectivity and good functional group tolerance, which means that 6‑fluorothiochroman-4-amine can be reliably synthesized with the amine group pre‑installed at the 4‑position, circumventing the need for oxime reduction sequences that show variable selectivity between 4‑aminochromans and 1,5‑benzoxazepines [2]. In contrast, synthetic routes to 6‑chloro or 6‑bromo analogs via electrophilic halogenation on the pre‑formed amine scaffold risk over‑halogenation or regiochemical ambiguity.

Synthetic methodology Library synthesis Medicinal chemistry

6-Fluorothiochroman-4-amine – Differentiated Application Scenarios for Scientific Selection


CNS‑Penetrant Acetylcholinesterase Modulator Development

The elevated LogP (2.32 vs. 1.50 for the parent scaffold) and reduced TPSA (26.0 Ų) of 6‑fluorothiochroman‑4‑amine predict improved passive CNS permeability [1]. Coupled with the class‑level evidence that C‑6 fluorination converts AChE inhibition kinetics from competitive to mixed‑type [2], this compound is positioned as a privileged starting point for designing Alzheimer's disease leads that require dual‑site AChE engagement and blood‑brain‑barrier penetration. Procure this fluorinated building block when the project demands CNS exposure and a non‑competitive kinetic profile.

Fluorine‑Scanning SAR Campaign for MAO‑A/B Selectivity Tuning

The thiochroman‑4‑amine scaffold exhibits a narrow MAO‑A/MAO‑B selectivity window (IC₅₀ ratio ≈ 1.07), with an AChE/MAO selectivity of approximately 17‑ to 18‑fold [3]. Introduction of the electron‑withdrawing C‑6 fluorine is anticipated to perturb the FAD‑cofactor interaction and alter this balance. Systematic procurement of 6‑fluorothiochroman‑4‑amine alongside its 6‑Cl, 6‑Br, and 6‑CH₃ analogs enables a definitive fluorine‑scanning SAR study to identify the substitution that maximizes AChE potency while minimizing MAO‑mediated off‑target liability.

Modular Synthesis of Focused Kinase or Steroid Receptor Ligand Libraries

The one‑pot [3+3] annulation methodology allows the 4‑amino group to be installed without protecting‑group chemistry, and the C‑6 fluorine is introduced via the thiophenol starting material [4]. This modularity supports parallel library synthesis of sulfonamide, amide, or urea derivatives at the 4‑amine for screening against kinase panels or nuclear receptors (e.g., estrogen receptor, where thiochroman analogs have shown pure antiestrogen activity [5]). Laboratories building focused compound collections should prioritize this fluorinated variant for the C‑6 position to maximize library diversity and drug‑like property space coverage.

Analytical Reference Standard for Fluorinated Thiochroman Metabolite Identification

6‑Fluorothiochroman‑4‑amine is a logical reference standard for LC‑MS/MS method development aimed at detecting and quantifying fluorinated thiochroman‑derived metabolites in biological matrices. The compound's distinct LogP (2.32) and retention behavior, combined with the high sensitivity of fluorine‑19 NMR and mass spectrometry for fluorinated species, make it suitable as an internal standard or surrogate analyte in bioanalytical workflows for thiochroman‑based drug candidates [1]. Procure certified high‑purity batches (≥98%) for use in GLP‑compliant method validation.

Quote Request

Request a Quote for 6-Fluorothiochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.